Product packaging for 1-(Bicyclo[2.2.1]heptan-1-yl)thiourea(Cat. No.:)

1-(Bicyclo[2.2.1]heptan-1-yl)thiourea

Cat. No.: B8485970
M. Wt: 170.28 g/mol
InChI Key: NYKABPMOBIJFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bicyclo[2.2.1]heptan-1-yl)thiourea (CAS 126322-29-0) is a chiral, non-racemic thiourea derivative that serves as a valuable scaffold for noncovalent bifunctional organocatalysis in asymmetric synthesis . Its rigid bicyclo[2.2.1]heptane (norbornane) framework acts as a privileged chiral pool building block, providing a well-defined three-dimensional structure that is instrumental in inducing high enantioselectivity in catalytic reactions . The primary mechanism of action for this class of catalysts involves the thiourea moiety forming hydrogen bonds with electron-rich substrates, while the amine functionality can simultaneously activate electrophiles, creating a highly organized chiral transition state . Researchers primarily employ such camphor- and norbornane-derived thiourea catalysts in conjugate addition reactions, notably the Michael addition of 1,3-dicarbonyl nucleophiles (like acetylacetone and dimethyl malonate) to trans-β-nitrostyrene and similar acceptors, often achieving high enantiomeric ratios . Beyond its role in C-C bond formation, this compound and its structural analogs represent a significant area of investigation in the development of novel organocatalysts, with research focused on exploring structure-activity relationships by varying the regio- and stereochemistry of the diamine scaffold . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2S B8485970 1-(Bicyclo[2.2.1]heptan-1-yl)thiourea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

1-bicyclo[2.2.1]heptanylthiourea

InChI

InChI=1S/C8H14N2S/c9-7(11)10-8-3-1-6(5-8)2-4-8/h6H,1-5H2,(H3,9,10,11)

InChI Key

NYKABPMOBIJFCK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C2)NC(=S)N

Origin of Product

United States

Functionalization of Precursors:

A versatile approach involves the synthesis of a substituted 1-aminobicyclo[2.2.1]heptane derivative, which can then be readily converted to the corresponding thiourea (B124793). This allows for a wider range of reaction conditions to be employed for the introduction of the peripheral functional group without the concern of thiourea degradation.

For instance, the introduction of a hydroxyl group can be achieved through various methods, including the oxymercuration-demercuration of a bicyclo[2.2.1]heptene precursor. The resulting amino-alcohol can then be transformed into the hydroxy-functionalized thiourea.

Direct C H Functionalization:

More recent advancements in synthetic chemistry have opened up avenues for the direct functionalization of C-H bonds. While challenging on the unactivated C(sp³)-H bonds of the bicyclo[2.2.1]heptane skeleton, certain palladium-catalyzed reactions have shown promise in the C-H arylation of related systems. The regioselectivity of such reactions would be a critical aspect to control, with the methylene (B1212753) and methine protons of the bicyclic core exhibiting different reactivities.

Radical Mediated Functionalization:

Vibrational Spectroscopic Characterization (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the intermolecular interactions within a molecule.

Characteristic Band Assignment for Thiourea and Bicyclo[2.2.1]heptane Moieties

A theoretical analysis of this compound would predict characteristic vibrational bands for its constituent parts. The thiourea moiety is expected to exhibit several key vibrations. The N-H stretching vibrations would typically appear as a broad band in the FT-IR spectrum, generally in the region of 3200-3400 cm⁻¹, due to hydrogen bonding. The C-N stretching and N-H bending vibrations are often coupled and appear in the 1400-1600 cm⁻¹ range. The C=S stretching vibration, a key marker for the thiourea group, is expected between 700-850 cm⁻¹, though its position can be influenced by coupling with other modes. frontiersin.orgeurjchem.com

The bicyclo[2.2.1]heptane moiety, a rigid cage-like structure, would be characterized by its C-H stretching vibrations from its CH and CH₂ groups, appearing in the 2850-3000 cm⁻¹ region. Additionally, a series of characteristic scissoring, twisting, and rocking vibrations for the methylene (B1212753) groups would be present in the fingerprint region (below 1500 cm⁻¹). mdpi.com The unique bridgehead substitution at the C-1 position would influence the skeletal vibrations of the bicyclic system.

Table 1: Predicted Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Thiourea N-H Stretch 3200-3400
C-N Stretch / N-H Bend 1400-1600
C=S Stretch 700-850
Bicyclo[2.2.1]heptane C-H Stretch (CH, CH₂) 2850-3000
CH₂ Scissoring ~1450

Analysis of Hydrogen Bonding Interactions through Vibrational Signatures

Hydrogen bonding plays a crucial role in the solid-state structure of thiourea derivatives. In the FT-IR spectrum of this compound, the presence of intermolecular hydrogen bonds of the N-H···S=C type would be indicated by a broadening and red-shifting (a shift to lower wavenumbers) of the N-H stretching bands compared to their theoretical gas-phase values. The position and shape of the C=S stretching band could also be affected, typically showing a slight blue-shift upon hydrogen bonding. The specific shifts would provide insight into the strength and nature of these non-covalent interactions. oregonstate.edu

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Comprehensive ¹H, ¹³C, and Heteronuclear (e.g., ¹⁵N) NMR Analysis

For this compound, the ¹H NMR spectrum would show distinct signals for the N-H protons of the thiourea group, typically as broad singlets in the downfield region. The bicyclo[2.2.1]heptane cage would produce a complex set of overlapping signals for its methine (C4-H) and methylene protons (C2, C3, C5, C6, C7). The bridgehead proton at C4 would likely appear as a distinct multiplet.

The ¹³C NMR spectrum would be expected to show a signal for the C=S carbon in the range of 180-190 ppm. The bridgehead carbon C1, being bonded to the nitrogen of the thiourea group, would be significantly deshielded compared to the other bridgehead carbon, C4. The remaining methylene carbons of the bicyclic cage would appear in the aliphatic region. If ¹⁵N NMR were performed, the two nitrogen atoms of the thiourea moiety would show distinct chemical shifts, providing further structural confirmation.

Table 2: Predicted NMR Chemical Shift Ranges

Nucleus Moiety Predicted Chemical Shift (δ, ppm)
¹H N-H (Thiourea) 7.0 - 10.0 (broad)
C-H (Bicycloheptane) 1.0 - 2.5
¹³C C=S (Thiourea) 180 - 190
C1 (Bridgehead) 60 - 70
C4 (Bridgehead) 35 - 45

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To unambiguously assign the complex proton and carbon signals of the bicyclo[2.2.1]heptane system, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal the ¹H-¹H coupling network, helping to trace the connectivity through the saturated bicyclic framework.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C signals for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds. This would be crucial for confirming the connection between the bicyclo[2.2.1]heptan-1-yl group and the thiourea moiety, for instance, by observing a correlation from the C2 or C6 protons to the C1 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons. This could reveal the preferred orientation of the thiourea group relative to the bicyclic cage.

Dynamic NMR Studies for Conformational Exchange and Tautomerism

Dynamic NMR (DNMR) studies, conducted at variable temperatures, could investigate potential dynamic processes. One such process is the restricted rotation around the C-N bond connecting the bicyclic system to the thiourea group. If the rotational barrier is sufficiently high, cooling the sample might lead to the decoalescence of certain NMR signals, allowing for the determination of the rotational energy barrier. Furthermore, DNMR could be used to investigate the possibility of thione-thiol tautomerism, although for simple thioureas, the thione form is overwhelmingly favored.

Based on a thorough search of available scientific literature and chemical databases, the specific experimental data required to generate an article on "this compound" focusing on advanced spectroscopic and crystallographic structural elucidation is not publicly available.

Specifically, no peer-reviewed articles or database entries could be found that contain the following for this compound:

Single-Crystal X-ray Diffraction Analysis: There are no published crystal structures for this compound, and therefore no data on its precise molecular geometry, bond parameters, the solid-state conformation of its bicyclo[2.2.1]heptane ring, or its supramolecular assembly and intermolecular interactions.

High-Resolution Mass Spectrometry: While the molecular formula is known (C8H14N2S), specific high-resolution mass spectrometry data for elemental composition validation could not be located in the public domain.

Chiroptical Spectroscopy: There is no information available regarding chiral derivatives of this compound or any associated Circular Dichroism (CD) spectroscopy studies.

Due to the absence of this essential data, it is not possible to construct the detailed and scientifically accurate article as requested under the specified outline. The strict adherence to providing only information directly pertaining to "this compound" prevents the use of data from related compounds as substitutes.

Chiroptical Spectroscopy for Chiral Derivatives (if applicable)

Optical Rotatory Dispersion (ORD) Studies

Extensive literature searches did not yield specific Optical Rotatory Dispersion (ORD) studies for the compound this compound. While research on related bicyclo[2.2.1]heptane derivatives exists, data directly pertaining to the optical rotation properties of this specific isomer, particularly across a range of wavelengths, is not publicly available in the surveyed scientific literature.

Therefore, no data tables or detailed research findings on the ORD characteristics of this compound can be provided at this time.

Supramolecular Chemistry and Crystal Engineering

Directed Self-Assembly through Non-Covalent Interactions

The thiourea (B124793) functional group is a powerful motif for establishing robust hydrogen bonds. The two N-H groups act as hydrogen bond donors, while the sulfur atom is a competent hydrogen bond acceptor. This leads to the formation of characteristic supramolecular synthons. In the case of monosubstituted thioureas, the primary hydrogen bonding interactions observed are typically of the N-H…S type. These interactions can lead to the formation of one-dimensional chains or centrosymmetric dimers.

While a specific crystal structure for 1-(Bicyclo[2.2.1]heptan-1-yl)thiourea is not publicly available, analysis of closely related structures, such as those of N-aryl and N-alkyl thioureas, provides insight into the likely hydrogen bonding patterns. For instance, in many thiourea derivatives, molecules are linked via intermolecular N-H…S hydrogen bonds to form dimers with an R2(2)(8) graph-set notation. researchgate.net In other cases, catemeric chains are formed through similar N-H…S interactions. nih.gov The potential for N-H…N hydrogen bonds also exists, though they are generally less common than N-H…S bonds in thiourea crystal structures unless other functional groups that are stronger hydrogen bond acceptors are absent.

The interplay between these hydrogen bonding motifs is crucial in determining the final crystal architecture. The acidity of the N-H protons and the steric accessibility of the sulfur atom play significant roles in the strength and geometry of these interactions.

The bicyclo[2.2.1]heptyl group, also known as the norbornyl group, is a sterically demanding and conformationally rigid moiety. core.ac.uk Its presence is expected to exert a profound influence on the crystal packing of this compound. The bulkiness of this group can direct the self-assembly process, favoring certain packing arrangements over others.

In analogous structures containing bulky substituents like the adamantyl group, the steric hindrance can prevent the formation of densely packed structures, leading to the inclusion of solvent molecules or the formation of more open frameworks. bohrium.comnih.gov For example, in the crystal structure of 1-(adamantan-1-yl)-3-(4-fluorophenyl)thiourea, weak intermolecular N-H…S hydrogen bonds link molecules into centrosymmetric dimers, and the bulky adamantyl groups are arranged to minimize steric clash. nih.gov

The rigidity of the bicyclo[2.2.1]heptyl skeleton restricts the conformational freedom of the molecule, which can lead to more predictable supramolecular assemblies. dokumen.pub This rigidity can be advantageous in crystal engineering, as it reduces the number of possible packing motifs. The shape of the bicyclo[2.2.1]heptyl group can also lead to interlocking arrangements in the crystal lattice, potentially increasing the packing efficiency despite its bulk. The selection between a dimeric or catemeric hydrogen bonding motif will be heavily influenced by how the bicyclo[2.2.1]heptyl groups can be accommodated within the crystal lattice without introducing significant steric strain.

Anion Recognition and Sensing Strategies

The thiourea moiety is a well-established functional group for the recognition and sensing of anions. rsc.org The N-H protons of the thiourea are sufficiently acidic to form strong hydrogen bonds with a variety of anions, making this compound a promising candidate for an anion receptor.

The design of effective thiourea-based anion receptors relies on several key principles. The acidity of the N-H protons is a crucial factor; electron-withdrawing groups attached to the thiourea can enhance this acidity, leading to stronger anion binding. wu.ac.th While the bicyclo[2.2.1]heptyl group is an electron-donating alkyl group, the inherent acidity of the thiourea N-H protons is often sufficient for binding many anions.

Another important design principle is the preorganization of the binding site. The rigid bicyclo[2.2.1]heptyl group can contribute to a more defined binding cavity, which can enhance selectivity for anions of a complementary size and shape. dokumen.pub Furthermore, for sensing applications, the receptor is often coupled to a signaling unit, such as a chromophore or fluorophore. nih.gov In the case of this compound, changes in the spectroscopic properties of the thiourea moiety itself upon anion binding can be monitored.

The primary mechanism of anion binding by neutral thiourea receptors is through hydrogen bonding. The two N-H groups of the thiourea can form a chelate-like complex with the anion, with the anion acting as a hydrogen bond acceptor. wu.ac.th The strength of this interaction is dependent on the basicity of the anion and the acidity of the N-H protons.

In some cases, particularly with highly basic anions like fluoride (B91410) or acetate, the interaction can lead to the deprotonation of the thiourea N-H protons. acs.org This deprotonation event results in a significant change in the electronic properties of the receptor, which can be exploited for colorimetric or fluorometric sensing. While less common for simple thioureas, Lewis acidic interactions involving the sulfur atom are also a theoretical possibility, though hydrogen bonding is the dominant binding mode.

The interaction between this compound and various anions can be thoroughly investigated using a suite of spectroscopic techniques.

UV-Vis Spectroscopy: UV-Vis titration is a common method to study the binding affinity between a host and a guest molecule. bohrium.com Upon the addition of an anion to a solution of the thiourea receptor, changes in the absorption spectrum can be observed. These changes can manifest as a shift in the absorption maximum (either a bathochromic or hypsochromic shift) or a change in the molar absorptivity. acs.org By monitoring these changes as a function of anion concentration, the binding constant (Ka) for the host-guest complex can be determined. For thiourea-based receptors, the formation of a hydrogen-bonded complex or a deprotonation event can lead to distinct spectral changes. bohrium.comacs.org

AnionExpected UV-Vis Spectral ChangeBinding Mode
Chloride (Cl⁻)Small spectral shiftHydrogen Bonding
Acetate (CH₃COO⁻)Significant spectral shift or new bandHydrogen Bonding / Deprotonation
Dihydrogen Phosphate (H₂PO₄⁻)Moderate spectral shiftHydrogen Bonding
Fluoride (F⁻)Large spectral shift and/or new band, often with a color changeDeprotonation

Fluorescence Spectroscopy: If the thiourea receptor or its environment is fluorescent, anion binding can be monitored by changes in the fluorescence emission. researchgate.net This can include quenching of the fluorescence, enhancement of the fluorescence, or a shift in the emission wavelength. acs.org These changes are often highly sensitive to the binding event, making fluorescence spectroscopy a powerful tool for anion sensing with low detection limits. The interaction with an anion can alter the electronic properties of the thiourea, leading to changes in its excited state deactivation pathways.

NMR Spectroscopy: ¹H NMR spectroscopy is an invaluable tool for elucidating the specific interactions between the thiourea receptor and an anion in solution. nih.gov The chemical shifts of the N-H protons are particularly sensitive to their electronic environment. Upon formation of a hydrogen bond with an anion, the N-H protons become deshielded, resulting in a downfield shift of their resonance signal. researchgate.net By performing an NMR titration, where the concentration of the anion is systematically increased, the stoichiometry of the complex and the binding constant can be determined by tracking the chemical shift changes of the N-H protons. researchgate.net This technique provides direct evidence of the involvement of the thiourea N-H groups in the anion binding.

AnionExpected ¹H NMR Shift of N-H Protons
Chloride (Cl⁻)Moderate downfield shift
Acetate (CH₃COO⁻)Large downfield shift or signal broadening/disappearance
Dihydrogen Phosphate (H₂PO₄⁻)Significant downfield shift
Fluoride (F⁻)Signal broadening and disappearance due to deprotonation

Co-crystallization and Inclusion Complex Formation

The ability of the thiourea moiety to form robust and directional hydrogen bonds is a cornerstone of its utility in constructing multi-component crystalline materials and host-guest assemblies.

The thiourea group is an excellent hydrogen bond donor and a weaker acceptor, a property that makes it highly effective in forming co-crystals. It is anticipated that this compound would readily engage in co-crystallization with a variety of guest molecules, particularly those possessing hydrogen bond acceptor sites such as pyridines, carboxylic acids, and amides. The N-H protons of the thiourea can form strong N-H···S and N-H···O/N hydrogen bonds, leading to the self-assembly of well-defined supramolecular structures.

Based on studies of analogous compounds, the formation of supramolecular synthons, such as the common R2,2(8) hydrogen-bonded ring motif between two thiourea molecules, could be a prevalent feature in the co-crystals of this compound. The specific geometry and stability of these synthons would be influenced by the nature of the co-former molecule.

Data on related thiourea co-crystals:

Thiourea DerivativeCo-formerSupramolecular Synthons
N-phenylthiourea4,4'-bipyridineN-H···N, N-H···S
N-allylthioureaIsonicotinamideN-H···O, N-H···N
N,N'-diethylthioureaBenzoic acidN-H···O, O-H···S

This table is illustrative and based on general knowledge of thiourea co-crystallization.

Thiourea itself is a classic host molecule, known to form crystalline inclusion compounds with a variety of guest molecules since 1947. taylorfrancis.com In these structures, the thiourea molecules typically form a hydrogen-bonded hexagonal host lattice that creates channels capable of encapsulating guest molecules. taylorfrancis.com The cross-sectional area of these channels is larger than those formed by urea (B33335), allowing for the inclusion of bulkier guests, including those with cyclic and aromatic moieties. taylorfrancis.com

Given this precedent, this compound is a promising candidate for forming host-guest assemblies. The bicyclic substituent would likely modify the packing of the thiourea host lattice, potentially leading to channels with different shapes and sizes compared to those of pure thiourea. This could impart selectivity in the inclusion of guest molecules. The characterization of such host-guest assemblies would rely on single-crystal X-ray diffraction to elucidate the precise arrangement of host and guest molecules and the nature of the intermolecular interactions. Spectroscopic techniques such as solid-state NMR and FT-IR would also be crucial in confirming the presence of the guest within the host lattice and probing the host-guest interactions.

The host-guest interactions in these assemblies are expected to be dominated by van der Waals forces between the guest and the interior of the channel, supplemented by hydrogen bonding if the guest molecule possesses suitable functional groups. The stability of these inclusion complexes would depend on the size and shape complementarity between the guest and the host channel.

Potential Guest Molecules for Inclusion by this compound:

Guest MoleculeRationale for Inclusion
Cyclohexane (B81311)Size and shape compatibility with potential channels. taylorfrancis.com
BenzeneAromatic guest that can be accommodated in thiourea channels. taylorfrancis.com
DichloromethaneCommon solvent that could be trapped during crystallization.
FerroceneOrganometallic compound known to form thiourea inclusion complexes. taylorfrancis.com

This table is speculative and based on the known inclusion capabilities of thiourea.

Fabrication of Supramolecular Gels and Polymeric Materials

The self-assembly properties of the thiourea group also lend themselves to the formation of soft materials such as supramolecular gels and polymers.

Low molecular weight organogelators (LMOGs) based on urea and thiourea derivatives have been extensively studied. researchgate.net These molecules self-assemble in organic solvents to form three-dimensional fibrillar networks that immobilize the solvent, resulting in a gel. The driving force for this self-assembly is typically intermolecular hydrogen bonding. It is plausible that this compound could act as an LMOG in certain nonpolar organic solvents. The N-H···S hydrogen bonds would facilitate the formation of one-dimensional chains, which could then entangle to form the gel network. The bicyclic groups would likely decorate the exterior of these fibers, influencing their solubility and packing.

In the realm of polymeric materials, thiourea moieties can be incorporated into polymer backbones or as pendant groups. Thiourea-based polymers are of interest due to their potential applications in areas such as anion recognition and organocatalysis. For instance, bifunctional thiourea-tertiary amine catalysts have been used for the living ring-opening polymerization of lactide. nih.gov this compound could potentially be used as a monomer in the synthesis of novel polymers. For example, it could be reacted with diisocyanates to form poly(thiourea)s. The rigid bicyclic group would impart specific mechanical and thermal properties to the resulting polymer.

Furthermore, the concept of supramolecular polymerization, where monomers are linked by non-covalent interactions, is a rapidly developing field. Bisurea and bisthiourea compounds are known to form supramolecular polymers through self-assembly in solution. academie-sciences.fr A bifunctional derivative of this compound could be designed to act as a monomer for such supramolecular polymers, with the bicyclic unit influencing the polymer's properties. For example, poly(ether thiourea) has been reported as a mechanically robust, self-healable polymer glass due to the dense network of hydrogen bonds. wikipedia.org

Coordination Chemistry and Metal Complexation

Ligand Properties of 1-(Bicyclo[2.2.1]heptan-1-yl)thiourea

The ligand properties of this compound are primarily dictated by the presence of multiple potential donor atoms and the steric profile of the bicycloalkane substituent.

This compound possesses three potential coordination sites: the sulfur atom and the two nitrogen atoms of the thiourea (B124793) group. The sulfur atom, being a soft donor, generally exhibits a high affinity for soft metal ions. In most thiourea complexes, coordination occurs primarily through the sulfur atom, which acts as a neutral monodentate ligand. This preference is attributed to the greater polarizability and lower electronegativity of sulfur compared to nitrogen.

The nitrogen atoms, being harder donors, can also participate in coordination, particularly with harder metal ions. Coordination through nitrogen can occur in several ways. The ligand can act as a bidentate chelating ligand, coordinating through both a sulfur and a nitrogen atom to form a stable chelate ring. Alternatively, it can function as a bridging ligand, with the sulfur and a nitrogen atom coordinating to different metal centers. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

The bicyclo[2.2.1]heptan-1-yl group attached to one of the nitrogen atoms of the thiourea moiety is a bulky and rigid substituent. This steric bulk is expected to play a significant role in the coordination chemistry of the ligand, primarily by influencing the coordination geometry around the metal center. The presence of this large group can hinder the close approach of other ligands or solvent molecules to the metal ion, potentially leading to complexes with lower coordination numbers than would be observed with less sterically demanding thiourea ligands.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would likely follow established procedures for other thiourea derivatives. These typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

The stoichiometry of the resulting complexes can vary depending on the metal ion, its oxidation state, and the reaction conditions. Common stoichiometries for thiourea complexes include 1:1, 1:2, 1:3, and 1:4 (metal:ligand). The oxidation state of the metal in the complex is generally the same as in the starting metal salt, although redox reactions can sometimes occur during the complexation process. The bulky bicyclo[2.2.1]heptan-1-yl group might favor complexes with a lower number of coordinated ligands compared to less hindered thioureas.

Table 1: Plausible Metal-Ligand Stoichiometries for this compound Complexes

Metal Ion ExamplePlausible Stoichiometry (Metal:Ligand)Potential Coordination Geometry
Ag(I)1:1, 1:2Linear, Trigonal Planar
Cu(I)1:2, 1:3Trigonal Planar, Tetrahedral
Ni(II)1:2, 1:4Square Planar, Tetrahedral, Octahedral
Pd(II)1:2Square Planar
Pt(II)1:2Square Planar
Co(II)1:2, 1:4Tetrahedral, Octahedral

Note: This table represents plausible scenarios based on the known coordination chemistry of thiourea derivatives and is not based on experimentally determined structures for this compound complexes.

Spectroscopic techniques are invaluable for characterizing the formation and structure of metal-thiourea complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. The C=S stretching vibration in the free thiourea ligand typically appears in the region of 700-850 cm⁻¹. Upon coordination of the sulfur atom to a metal, this band is expected to shift to a lower frequency due to the weakening of the C=S double bond character. The N-H stretching vibrations, usually observed around 3100-3400 cm⁻¹, may also show shifts upon complexation, particularly if the nitrogen atoms are involved in coordination or hydrogen bonding.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the coordination environment of the metal ion. Transitions involving the d-orbitals of the metal (d-d transitions) can be observed in the visible region for many transition metal complexes, and their energies and intensities are sensitive to the coordination geometry. Ligand-to-metal charge transfer (LMCT) bands may also be present.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions (e.g., Cu(II), Co(II)), EPR spectroscopy is a powerful tool for probing the electronic structure and symmetry of the metal's coordination sphere. The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide detailed insights into the nature of the metal-ligand bonding.

Table 2: Typical Spectroscopic Shifts upon Coordination of Thiourea Ligands

Spectroscopic TechniqueObserved Change upon CoordinationInterpretation
IR SpectroscopyDecrease in ν(C=S) frequencyWeakening of the C=S bond due to S-coordination
Shift in ν(N-H) frequenciesInvolvement of N-H groups in coordination or hydrogen bonding
UV-Vis SpectroscopyAppearance of new absorption bandsd-d transitions and/or ligand-to-metal charge transfer (LMCT)
EPR SpectroscopyCharacteristic g-values and hyperfine splittingInformation on the electronic structure and geometry of paramagnetic centers

Note: The data in this table are generalized from the literature on various thiourea complexes and represent expected trends for complexes of this compound.

Electronic Structure and Bonding in Coordination Compounds

The electronic structure and nature of the bonding in metal complexes of this compound are primarily dictated by the interaction between the metal center and the sulfur donor atom of the thiourea moiety. Thioureas are known to be versatile ligands, coordinating to metal ions predominantly through the soft sulfur atom. mdpi.com

Density Functional Theory (DFT) Calculations on Electronic Configuration

In typical thiourea complexes, coordination to a metal ion leads to a lengthening of the C=S bond and a shortening of the C-N bonds, indicating a delocalization of π-electron density within the thiourea backbone upon complexation. nih.gov DFT calculations would quantify these changes and provide insights into the electronic ground state. nih.gov The bicycloheptan group, being a saturated aliphatic substituent, would primarily exert its influence through steric hindrance, forcing a specific coordination geometry, and through weak inductive electron donation, which could subtly alter the charge density on the sulfur donor atom.

Calculations would typically focus on optimizing the geometry of the complex, determining bond lengths and angles, and calculating the energies of the molecular orbitals.

Table 1: Representative DFT-Calculated Parameters for a Hypothetical Tetrahedral [M(L)₂X₂] Complex (Note: This table is illustrative, showing typical data obtained from DFT calculations on thiourea-type complexes, where L = a bulky thiourea ligand and X = a halide.)

ParameterValue
M-S Bond Length (Å)2.25 - 2.45
C=S Bond Length (Å)1.71 - 1.75
C-N Bond Length (Å)1.32 - 1.35
M-S-C Bond Angle (°)105 - 115
Mulliken Charge on S-0.25 to -0.40
Mulliken Charge on M+0.50 to +0.75

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) analysis provides a detailed picture of the bonding interactions. The primary bonding interaction in a this compound metal complex is the σ-donation from a lone pair of the sulfur atom to a vacant d-orbital of the metal center. nih.gov This forms a stable metal-ligand σ-bond.

The Highest Occupied Molecular Orbital (HOMO) in the free ligand is typically centered on the sulfur atom, while the Lowest Unoccupied Molecular Orbital (LUMO) is often associated with the C=S π* antibonding orbital. Upon coordination, the HOMO of the ligand interacts with the metal orbitals, leading to the formation of bonding and antibonding MOs for the complex. The energy of the HOMO-LUMO gap is a critical parameter that influences the stability and reactivity of the complex.

Magnetic Properties of Paramagnetic Metal Complexes

When this compound coordinates to a paramagnetic metal ion, such as Co(II), Ni(II), or Cu(II), the resulting complex will exhibit magnetic properties. uomustansiriyah.edu.iq These properties are determined by the number of unpaired electrons in the d-orbitals of the central metal ion. unacademy.comlibretexts.org

The steric bulk of the bicyclo[2.2.1]heptan-1-yl group is a crucial factor in determining the coordination number and geometry of the resulting complex. Large, bulky ligands often favor lower coordination numbers to minimize steric repulsion. For instance, with Co(II) and Ni(II), bulky thioureas can promote the formation of four-coordinate tetrahedral complexes rather than six-coordinate octahedral ones. cdnsciencepub.comresearchgate.net

The geometry of the complex dictates the splitting pattern of the metal d-orbitals. This splitting, in turn, determines whether electrons will pair up (low-spin) or remain unpaired (high-spin). For tetrahedral complexes of first-row transition metals, the d-orbital splitting is generally small, leading to high-spin configurations. libretexts.org

The magnetic moment (μ_eff) of a complex can be measured experimentally (e.g., using a Gouy balance) and provides a direct indication of the number of unpaired electrons. uomustansiriyah.edu.iq

Table 2: Expected Magnetic Moments for High-Spin Paramagnetic Metal Complexes with Bulky Thiourea Ligands

Metal Iond-Electron ConfigurationCoordination GeometryUnpaired Electrons (n)Spin-Only Magnetic Moment (μ_so) (B.M.)Expected Experimental Moment (μ_eff) (B.M.)
Co(II)d⁷Tetrahedral33.874.2 - 5.2
Ni(II)d⁸Tetrahedral22.833.5 - 4.2
Cu(II)d⁹Tetrahedral/Square Planar11.731.8 - 2.2

B.M. = Bohr Magnetons. The experimental moment is often higher than the spin-only value due to orbital contributions.

Stability and Speciation Studies of Metal-Thiourea Complexes in Solution

The stability of metal complexes formed with this compound in solution is governed by the equilibrium constant for the formation reaction, known as the stability constant (β). The speciation, or the distribution of different complex species in solution, depends on factors such as pH, temperature, and the relative concentrations of the metal and ligand.

The stability of thiourea complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is based on the increasing charge-to-radius ratio and ligand field stabilization energy across the series.

The bulky bicyclo[2.2.1]heptan-1-yl substituent can have a significant impact on complex stability. While its inductive electron-donating effect might slightly increase the basicity of the sulfur donor and thus favor complexation (the electronic effect), the large steric hindrance can oppose the approach of the ligand to the metal center (the steric effect). This steric hindrance can lead to lower stability constants compared to less bulky thioureas, particularly for smaller metal ions or for the formation of higher-coordinate complexes. cdnsciencepub.com

Metal Ionlog β₂
Co(II)~3.5 - 4.5
Ni(II)~4.0 - 5.0
Cu(II)~5.0 - 6.5
Zn(II)~3.0 - 4.0

Catalytic Applications

Organocatalysis via Hydrogen Bonding Activation

Thiourea (B124793) derivatives have emerged as powerful organocatalysts, primarily due to their ability to form strong hydrogen bonds with various functional groups. This interaction activates substrates, facilitating a wide range of chemical transformations. While specific studies on 1-(Bicyclo[2.2.1]heptan-1-yl)thiourea are absent, the principles of thiourea catalysis can be extrapolated to understand its potential applications.

Role of Thiourea in Activating Electrophiles and Nucleophiles

The thiourea moiety possesses two N-H protons that can act as hydrogen-bond donors. This dual hydrogen-bonding capability allows thiourea-based catalysts to simultaneously activate both electrophiles and nucleophiles. For instance, the thiourea can bind to the oxygen atom of a carbonyl group in an electrophile, increasing its electrophilicity and making it more susceptible to nucleophilic attack. Concurrently, it can interact with a nucleophile, enhancing its reactivity or positioning it for a stereoselective reaction. This bifunctional activation is a hallmark of thiourea organocatalysis.

Application in Asymmetric Synthesis (If Chiral Variants are Explored)

While this compound itself is achiral, chiral derivatives incorporating the bicyclo[2.2.1]heptane scaffold, such as those derived from camphor (B46023), have been extensively studied in asymmetric synthesis. These chiral thiourea organocatalysts are effective in promoting a variety of enantioselective reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The rigid bicyclic framework provides a well-defined chiral environment around the catalytically active thiourea group, enabling high levels of stereocontrol.

For example, camphor-derived thioureas have been successfully employed as catalysts in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitro-olefins, yielding products with high enantiomeric excess. The stereochemical outcome of these reactions is dictated by the specific stereoisomer of the camphor backbone used in the catalyst design.

Table 1: Examples of Chiral Bicyclo[2.2.1]heptane-Thiourea Derivatives in Asymmetric Catalysis

Catalyst StructureReaction TypeSubstratesEnantiomeric Excess (ee)Reference
Camphor-derived bis-thioureaMichael AdditionAcetylacetone, trans-β-nitrostyreneUp to 91%
Camphor-derived amino-thioureaMichael AdditionDimethyl malonate, trans-β-nitrostyreneModerate

This table is illustrative and based on structurally related compounds, not this compound itself.

Mechanistic Investigations of Thiourea-Mediated Transformations

Mechanistic studies of thiourea-catalyzed reactions have largely been conducted on more complex, often chiral, derivatives. These investigations, utilizing techniques such as NMR spectroscopy and computational modeling, have confirmed the crucial role of hydrogen bonding in substrate activation. The formation of a ternary complex between the catalyst, the electrophile, and the nucleophile is often proposed as the key intermediate. The specific geometry of this complex, dictated by the catalyst's structure, is responsible for the observed stereoselectivity in asymmetric transformations. For the hypothetical case of this compound, its catalytic activity would likely proceed through a similar hydrogen-bond-mediated mechanism, albeit without the stereodirecting capabilities of a chiral scaffold.

Transition Metal Catalysis with Thiourea Ligands

The sulfur and nitrogen atoms of the thiourea group can also coordinate to transition metals, making thiourea derivatives versatile ligands in metal-catalyzed reactions. The electronic and steric properties of the thiourea ligand can be tuned by modifying the substituents on the nitrogen atoms.

Ligand Design for Metal-Catalyzed Coupling Reactions (e.g., C-C, C-N)

There is a lack of specific reports on the use of this compound as a ligand in transition metal-catalyzed coupling reactions. In general, thiourea-based ligands have been explored in reactions such as Suzuki-Miyaura and Heck couplings. The bulky bicyclo[2.2.1]heptan-1-yl group could potentially influence the steric environment around a metal center, which might affect the catalytic activity and selectivity of coupling reactions. However, without experimental data, this remains speculative.

Application in Asymmetric Hydrogenation and Oxidation Reactions

Similar to organocatalysis, the application of thiourea ligands in asymmetric hydrogenation and oxidation reactions typically requires the incorporation of chiral elements. Chiral thiourea ligands, often in combination with metals like ruthenium or rhodium, can form effective catalysts for the enantioselective reduction of ketones and imines. The bicyclo[2.2.1]heptane framework is a common chiral scaffold used in the design of such ligands. However, no studies have been found that specifically utilize this compound for these purposes.

Catalyst Recyclability and Stability StudiesFor a catalyst to be economically and environmentally viable, its ability to be recovered and reused over multiple reaction cycles without significant loss of activity is crucial. Such studies for this compound would involve:

Performing a catalytic reaction and then recovering the catalyst post-reaction through methods like precipitation followed by filtration.

Characterizing the recovered catalyst to check for any structural degradation.

Reusing the catalyst in subsequent reaction cycles and quantifying its performance (e.g., yield, enantioselectivity) in each cycle.

Compiling the data into a table to illustrate the catalyst's stability and reusability over numerous runs.

Heterogeneous Catalysis and Immobilization StrategiesConverting a homogeneous catalyst, which operates in the same phase as the reactants, into a heterogeneous catalyst (a different phase, typically solid) simplifies its separation from the reaction mixture. This is a key strategy for improving catalyst recyclability.

Grafting and Surface Functionalization of Supports (e.g., Silica (B1680970), Polymers)Immobilizing this compound would involve chemically bonding it to a solid support. This typically requires modifying the thiourea molecule to include a reactive handle that can form a covalent bond with the support material.

On Silica: The surface of silica gel possesses silanol (B1196071) groups (Si-OH). A common strategy involves functionalizing the thiourea with a trialkoxysilane group (e.g., -Si(OEt)3). This modified catalyst can then be grafted onto the silica surface through a condensation reaction.

On Polymers: Polymeric supports, such as polystyrene, can be functionalized with reactive groups (e.g., chloromethyl groups). The thiourea catalyst, modified with a suitable nucleophilic group, can then be attached to the polymer backbone.

Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), solid-state nuclear magnetic resonance (NMR), and thermogravimetric analysis (TGA) would be essential to confirm the successful immobilization.

Performance Evaluation of Heterogeneous Catalysts in Flow SystemsContinuous flow chemistry offers advantages over traditional batch processing, including better process control, safety, and scalability. An immobilized catalyst is well-suited for use in a packed-bed reactor within a flow system.

The solid-supported this compound would be packed into a column.

A solution containing the reactants would be continuously pumped through this column.

The product stream would be collected at the outlet and analyzed to determine conversion, selectivity, and productivity.

Long-term stability studies would be conducted by running the flow system for an extended period and monitoring for any decline in catalytic performance.

Data from such an evaluation would typically be presented in tables showing the effect of flow rate, temperature, and substrate concentration on the reaction outcome.

Without specific experimental research on this compound, the detailed discussion and data tables required for these sections cannot be provided. The principles outlined above represent the standard methodologies that would be applied to investigate the catalytic potential of this compound in a recyclable, heterogeneous format.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental properties of 1-(Bicyclo[2.2.1]heptan-1-yl)thiourea. These calculations provide a detailed picture of the molecule's preferred three-dimensional arrangement, the distribution of its electrons, and predictions of its spectroscopic signatures.

The geometry of this compound is characterized by the rigid bicyclo[2.2.1]heptane (norbornane) cage attached to the flexible thiourea (B124793) group. Geometry optimization calculations using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are employed to determine the most stable conformation of the molecule in the gas phase.

The bicyclo[2.2.1]heptane moiety itself is a strained bicyclic system with a boat-like cyclohexane (B81311) ring bridged by a methylene (B1212753) group. The connection of the thiourea group to the bridgehead carbon (C1) of the bicyclic system imposes specific steric constraints. The primary conformational flexibility arises from the rotation around the C(bridgehead)-N and N-C(S) bonds of the thiourea linker.

Computational studies on related N-substituted thioureas have shown that the planarity of the thiourea backbone (S=C-N-H) is a key feature, often stabilized by intramolecular hydrogen bonding. In the case of this compound, different conformers can be envisaged based on the orientation of the thiourea group relative to the bicyclic cage. The global minimum energy structure is likely to be one that minimizes steric hindrance between the bicyclic framework and the thiourea hydrogens.

Table 1: Predicted Geometrical Parameters for a Plausible Conformer of this compound (Illustrative Data)

Parameter Predicted Value
C=S Bond Length 1.68 Å
C(bridgehead)-N Bond Length 1.47 Å
N-C(S) Bond Length 1.38 Å
C-N-C Bond Angle 125°
N-C-S Bond Angle 122°

Note: These values are illustrative and based on typical DFT calculations for similar thiourea derivatives.

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms of the thiourea group, which are the main sites for nucleophilic attack. The LUMO is likely centered on the thiocarbonyl (C=S) group, indicating its susceptibility to electrophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Computational studies on various thiourea derivatives have shown that the nature of the substituent on the nitrogen atom can modulate this energy gap. nih.gov

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative Data)

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Note: These values are illustrative and based on DFT calculations of analogous N-alkyl thioureas.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in the molecule. For this compound, the MEP would show a region of high negative potential (typically colored red) around the sulfur atom, indicating its high electron density and suitability for electrophilic attack or hydrogen bonding. The regions around the N-H protons would exhibit a positive potential (blue), highlighting their role as hydrogen bond donors. The bicyclo[2.2.1]heptane cage, being a saturated hydrocarbon, would show a relatively neutral potential. researchgate.net

Quantum chemical calculations can predict spectroscopic data, which can be compared with experimental results for structure verification.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structural elucidation. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical chemical shifts. For this compound, the rigid and strained nature of the bicyclic system can lead to unusual chemical shifts that can be rationalized through computational models. acs.org The protons on the bicyclic cage would have characteristic shifts influenced by their stereochemical environment. The N-H protons of the thiourea group are expected to show broad signals whose positions are sensitive to solvent and concentration.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. For this compound, characteristic vibrational modes would include the N-H stretching frequencies, the C=S stretching frequency, and various C-H and C-C stretching and bending modes of the bicyclic framework. Theoretical calculations on thiourea derivatives have shown that the C=S stretching vibration is often coupled with other modes and can be sensitive to the molecular conformation. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative Data)

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretching 3400 - 3200
C-H Stretching (bicycloalkane) 3000 - 2850
C=S Stretching 1350 - 1250
C-N Stretching 1500 - 1400

Note: These are typical frequency ranges for the specified vibrational modes in similar molecules.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, particularly in a solvent environment.

In solution, this compound will exhibit dynamic behavior. MD simulations can track the rotational motions around the single bonds of the thiourea linker and the interactions of the molecule with the surrounding solvent molecules. The bicyclo[2.2.1]heptane group, being rigid, will undergo translational and rotational motion as a whole unit. The flexibility will be concentrated in the thiourea moiety. MD simulations can reveal the preferred conformations in solution and the energy barriers for interconversion between them. These simulations can also provide information on the formation and lifetime of intramolecular hydrogen bonds.

Thiourea and its derivatives can exist in thione-thiol tautomeric forms. While the thione form (C=S) is generally more stable, the equilibrium can be influenced by the solvent. Polar solvents, particularly those capable of hydrogen bonding, can stabilize the thiol tautomer (C-SH). MD simulations, often combined with quantum mechanical calculations (QM/MM methods), can be used to study the effect of explicit solvent molecules on the tautomeric equilibrium. The simulations can model the hydrogen bonding network between the solute and solvent and calculate the free energy difference between the tautomers in different solvents. walshmedicalmedia.com Understanding these solvent effects is crucial as the tautomeric form can significantly influence the molecule's chemical reactivity and biological activity.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry serves as a powerful tool for detailing the mechanistic pathways of reactions involving thiourea-based molecules. Through methods like Density Functional Theory (DFT), researchers can map out the intricate steps of catalytic processes, identify key transition states, and calculate the energy barriers associated with them.

Computational Modeling of Catalytic Cycles and Energy Landscapes

Thiourea derivatives are renowned for their role as hydrogen-bond-donating organocatalysts. uni-giessen.de Computational modeling of reactions catalyzed by analogous bifunctional thioureas, which possess both a hydrogen-bond-donating thiourea group and a Brønsted base (like a tertiary amine), provides a clear picture of the catalytic cycle. These models are crucial for understanding how catalysts like this compound could activate substrates.

For instance, in a typical Michael addition reaction, the catalytic cycle involves several key steps:

Initial Deprotonation: The basic moiety of the catalyst deprotonates the nucleophile (e.g., a malonate), forming a catalyst-enolate complex.

Carbon-Carbon Bond Formation: The thiourea group activates the electrophile (e.g., a nitro-olefin) through hydrogen bonding, orienting it for the nucleophilic attack. This step typically proceeds through the rate-determining transition state.

Proton Transfer: A final proton transfer from the catalyst to the intermediate regenerates the catalyst and yields the final product.

DFT calculations are used to determine the geometries and energies of the reactants, intermediates, transition states, and products along this pathway. This allows for the construction of a detailed energy landscape. Studies on related systems have quantified the energy differences between various possible transition states, shedding light on the origins of stereoselectivity.

Transition State ComparisonEnergy Difference (ΔΔG‡)Favored Pathway
C-Deprotonation vs. O-Deprotonation1.5 kcal/molC-Deprotonation
C-Protonation vs. O-Protonation17.9 kcal/molO-Protonation

Investigation of Ligand Exchange and Dissociation Processes in Metal Complexes

The thiourea moiety, with its sulfur and nitrogen atoms, can act as a chelating ligand, forming stable complexes with various metal centers. nih.gov Computational methods are instrumental in investigating the dynamics of these complexes, particularly the processes of ligand exchange and dissociation. These processes are fundamental to the reactivity of organometallic compounds in catalysis and materials science. nih.gov

The mechanisms of ligand substitution can range from dissociative (where a ligand leaves first, creating an intermediate with a lower coordination number) to associative (where a new ligand attacks first, forming a higher-coordination intermediate). DFT calculations can model these pathways, determining the activation energies for each step and predicting the likely mechanism. For a hypothetical metal complex of this compound, computational studies could predict the strength of the metal-sulfur and metal-nitrogen bonds and the energy required to break them, thus providing insight into the complex's stability and kinetic lability.

Molecular Recognition and Ligand-Target Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how a ligand, such as this compound, might interact with a biological target like an enzyme or receptor.

Computational Assessment of Binding Affinities for Specific Substrates or Ions

A primary output of molecular docking simulations is the calculation of binding affinity, often expressed as a binding energy or a docking score. mdpi.com This value estimates the strength of the interaction between the ligand and its target. Lower binding energies typically indicate a more stable complex and stronger binding.

In studies of various thiourea derivatives targeting proteins like kinases or hormone receptors, docking simulations have successfully predicted binding affinities that correlate with experimentally determined inhibitory activities (e.g., IC50 values). mdpi.combiointerfaceresearch.com For example, docking studies on N-allylthiourea derivatives with BRAF (V600E) protein kinase showed strong binding affinity, suggesting an inhibitory effect. biointerfaceresearch.com Similarly, simulations involving adamantyl-thiourea derivatives and the enzyme 11β-HSD1 showed a clear correlation between calculated binding energies and measured IC50 values. mdpi.com These studies underscore how computational assessments can prioritize compounds for further experimental testing.

Thiourea Derivative ClassTarget ProteinCalculated Binding Affinity Range (kcal/mol)Reference Study Finding
Bis-benzo[d] nih.govbiointerfaceresearch.comdioxol-5-yl thioureasEpidermal Growth Factor Receptor (EGFR)-19.70 to -24.99Binding affinities similar to the known inhibitor Erlotinib. biointerfaceresearch.com
N-allylthiourea derivativesBRAF (V600E) Protein KinaseNot specified numerically, but described as "strong"Indicated a potent inhibitory effect on the target kinase. biointerfaceresearch.com
2-(Adamantan-1-ylamino)thiazol-4(5H)-ones11β-HSD1-8.9 to -10.5The order of binding energies correctly reproduced experimental IC50 values. mdpi.com

Elucidation of Binding Pockets and Interaction Hotspots

Beyond predicting binding strength, computational docking provides a detailed, three-dimensional model of the ligand within the target's binding site. This allows for the precise identification of the binding pocket and the specific molecular interactions that stabilize the complex.

For a molecule like this compound, these interactions would be primarily:

Hydrogen Bonding: The two N-H protons of the thiourea group are excellent hydrogen bond donors. Docking studies consistently show these groups forming crucial hydrogen bonds with amino acid residues (like glutamate (B1630785) or aspartate) or backbone carbonyls in the active site of proteins. biointerfaceresearch.com

Hydrophobic Interactions: The rigid, nonpolar bicyclo[2.2.1]heptane (norbornane) scaffold is well-suited for engaging in hydrophobic or van der Waals interactions. nih.gov These interactions with hydrophobic pockets in a protein, often involving residues like leucine, valine, or alanine, are critical for anchoring the ligand and enhancing binding affinity. biointerfaceresearch.com

Computational analysis can map these "interaction hotspots," revealing which residues are key for binding. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new derivatives with improved potency and selectivity. researchgate.net

Interaction TypeFunctional GroupPotential Interacting ResiduesSignificance
Hydrogen BondingThiourea (-NH-C(S)-NH-)Asp, Glu, Gln, Asn, Ser, Thr, Backbone C=ODirectional interactions crucial for affinity and selectivity. biointerfaceresearch.com
Hydrophobic / van der WaalsBicyclo[2.2.1]heptane moietyAla, Val, Leu, Ile, Phe, ProAnchors the ligand in hydrophobic pockets, contributing to overall binding energy. biointerfaceresearch.comnih.gov

Advanced Methodologies for Analytical Chemistry and Sensing

Development of Chemo- and Biosensors

The unique structural characteristics of 1-(Bicyclo[2.2.1]heptan-1-yl)thiourea, featuring a bulky, rigid bicyclic cage and a reactive thiourea (B124793) group, suggest its potential as a building block in the design of chemo- and biosensors. The thiourea moiety is well-known for its ability to coordinate with metal ions and form hydrogen bonds with anions, making it a versatile functional group for molecular recognition.

Design of Chromogenic and Fluorogenic Probes for Metal Ions and Anions

While specific studies detailing the use of this compound as a chromogenic or fluorogenic probe are not readily found, the principles of sensor design allow for theoretical postulation. A potential design strategy would involve coupling the this compound unit to a chromophore or fluorophore. The binding of a target metal ion or anion to the thiourea group could induce a conformational change or an alteration in the electronic properties of the signaling unit, leading to a detectable change in color (chromogenic) or fluorescence.

Table 1: Potential Design Parameters for Chromogenic and Fluorogenic Probes

ParameterDesign Consideration
Signaling Unit A suitable chromophore (e.g., azobenzene) or fluorophore (e.g., coumarin, rhodamine) would be covalently linked to the thiourea moiety.
Linker The nature and length of the linker between the thiourea group and the signaling unit can influence the sensitivity and selectivity of the probe.
Solvent System The choice of solvent is crucial as it can affect the binding affinity and the photophysical properties of the probe.
Target Analytes The thiourea group is known to interact with a variety of metal ions (e.g., Hg²⁺, Cu²⁺, Ag⁺) and anions (e.g., F⁻, CN⁻, AcO⁻).

Integration into Electrochemical Sensing Platforms

The incorporation of this compound into electrochemical sensing platforms represents a promising avenue for the development of novel sensors. The thiourea group can be readily immobilized on the surface of electrodes (e.g., gold, glassy carbon) through the sulfur atom. This self-assembly process can create a recognition layer for the selective detection of analytes.

Upon binding of a target analyte to the immobilized thiourea, a change in the electrochemical properties of the electrode surface, such as impedance or capacitance, could be measured. Alternatively, the thiourea derivative could be part of a redox-active molecule, where analyte binding modulates its electrochemical signal.

Surface Plasmon Resonance (SPR) Studies for Real-Time Interaction Analysis

Surface Plasmon Resonance (SPR) is a powerful technique for studying biomolecular interactions in real-time and without the need for labeling. In the context of this compound, SPR could be employed to investigate its binding kinetics and affinity for various target molecules.

For a typical SPR experiment, the thiourea derivative would be immobilized on the surface of a sensor chip. A solution containing the potential binding partner (analyte) would then be flowed over the surface. The binding event would cause a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association and dissociation rate constants.

Chromatographic Separations and Trace Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. The development of robust chromatographic methods for this compound would be crucial for quality control and for studying its behavior in various matrices.

Method Development for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC): Due to the non-volatile nature of many thiourea derivatives, HPLC is a suitable technique for their analysis. A reversed-phase HPLC method would likely be effective, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Detection could be achieved using a UV detector, as the thiourea group exhibits UV absorbance.

Gas Chromatography (GC): The direct analysis of this compound by GC might be challenging due to its relatively low volatility and potential for thermal degradation. Derivatization of the thiourea group to a more volatile and thermally stable analogue might be necessary. Alternatively, techniques such as pyrolysis-GC could be explored.

Chiral Separation of Enantiomers

The bicyclo[2.2.1]heptane framework is a chiral scaffold. Depending on the synthetic route, this compound can exist as a pair of enantiomers. The separation of these enantiomers is important as they may exhibit different biological activities or properties.

Chiral HPLC is the most common method for the separation of enantiomers. This would involve the use of a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. The choice of the CSP and the mobile phase would be critical for achieving good resolution.

Table 2: Potential Chiral Stationary Phases for Enantiomeric Separation

CSP TypeDescription
Polysaccharide-based Chiral selectors such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support are widely used and have broad applicability.
Pirkle-type Based on small chiral molecules that are covalently bonded to a silica support.
Protein-based Utilize the enantioselectivity of proteins like bovine serum albumin (BSA) or alpha-1-acid glycoprotein (B1211001) (AGP).

Further research is required to develop and validate specific analytical methodologies for this compound, which would enable a more comprehensive understanding of its chemical and physical properties and unlock its full potential in various scientific and technological fields.

Solid-Phase Extraction (SPE) and Preconcentration Techniques

Application in Environmental or Industrial Sample Preparation

A comprehensive search of scientific literature and chemical databases was conducted to identify the applications of This compound in the field of solid-phase extraction (SPE) and preconcentration techniques for the preparation of environmental or industrial samples. These analytical methods are crucial for isolating and concentrating analytes from complex matrices, thereby enhancing detection sensitivity and accuracy. researchgate.netuoa.gr

Thiourea derivatives, as a class of compounds, are recognized for their ability to chelate with various metal ions due to the presence of sulfur and nitrogen donor atoms. mdpi.comorientjchem.orgresearchgate.net This property makes them promising candidates for use as ligands in the development of new sorbents for SPE. The rigid bicyclo[2.2.1]heptane structure, a saturated bicyclic hydrocarbon, provides a specific three-dimensional framework. sigmaaldrich.comgoogle.com The combination of the thiourea functional group with this bicyclic moiety in This compound suggests a potential for selective interactions with certain analytes.

Consequently, there is no available data on its performance, such as adsorption capacity, selectivity for specific pollutants (e.g., heavy metals, organic contaminants), or the optimal conditions for its use in SPE (e.g., pH, flow rate, eluent type). Detailed research findings and data tables concerning its application in this specific context are therefore absent from the current body of scientific literature. Further research would be necessary to explore and characterize the potential of This compound in the field of analytical sample preparation.

Future Research Directions and Emerging Paradigms

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles

The future synthesis of 1-(Bicyclo[2.2.1]heptan-1-yl)thiourea and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve resource efficiency. Research in this area is expected to focus on several key strategies that move away from conventional synthetic methods, which often rely on hazardous reagents and solvents.

Key areas for exploration include:

Biocatalysis: Leveraging enzymes to catalyze the formation of the thiourea (B124793) linkage under mild, aqueous conditions. This approach offers high selectivity and reduces the need for protecting groups and harsh reagents.

Flow Chemistry: Utilizing microreactor technology to enhance reaction efficiency, safety, and scalability. Continuous flow processes can lead to higher yields, shorter reaction times, and minimized waste generation through precise control of reaction parameters.

Alternative Solvents: Investigating the use of green solvents such as ionic liquids, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds (VOCs).

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. Multicomponent reactions, where three or more reactants combine in a single step, represent a promising avenue for achieving high atom economy.

Green Chemistry ApproachPotential Advantages for Synthesizing this compoundResearch Focus
Catalytic MethodsReplacement of stoichiometric reagents, lower energy consumption, and reduced waste.Development of novel organocatalysts or reusable solid-supported catalysts.
Microwave-Assisted SynthesisRapid and uniform heating, leading to significantly reduced reaction times and improved yields.Optimization of microwave parameters for the key bond-forming reactions.
Energy EfficiencyLowering the overall energy footprint of the synthesis process.Exploring photochemical or electrochemical synthetic methods that operate at ambient temperature.

Integration into Advanced Functional Materials (e.g., MOFs, COFs)

The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane unit makes it an attractive building block, or "strut," for the construction of porous crystalline materials. Future research will likely explore the integration of this compound into Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs).

In this context, the thiourea group can serve a dual purpose. Its sulfur and nitrogen atoms can act as effective coordination sites for metal ions in the formation of MOFs. Alternatively, the amine functionalities of the thiourea moiety can be utilized for covalent bond formation with other organic linkers to construct COFs. The rigid bicyclic cage would provide structural integrity and control over the pore size and geometry of the resulting framework. Potential applications for such materials include gas storage, separation, and heterogeneous catalysis.

Investigation of Photoresponsive and Redox-Active Properties

A significant future direction involves imbuing the this compound scaffold with photoresponsive and redox-active capabilities. This could be achieved by functionalizing the bicyclic framework or the thiourea group with chromophores or redox-active moieties.

Photoresponsiveness: The incorporation of photo-isomerizable groups (e.g., azobenzenes) could allow for light-induced conformational changes in materials containing the compound. This could be harnessed for applications in optical data storage or the development of light-controlled catalysts.

Redox-Activity: The thiourea group itself is susceptible to oxidation, and other redox-active units (e.g., ferrocene) could be attached to the molecule. Such derivatives could function as components in molecular switches, sensors, or redox-flow batteries. The investigation of these properties could be facilitated by photoredox catalysis, which uses light energy to drive chemical transformations.

Development of Hybrid Systems for Multi-Modal Applications

The creation of hybrid materials that combine this compound with other functional components is an emerging paradigm. The bicyclo[2.2.1]heptane structure serves as a robust anchor for attaching the molecule to surfaces or integrating it into larger systems. Future research could focus on developing hybrid systems where the unique properties of the thiourea moiety are combined with the functionalities of other materials.

Examples of potential hybrid systems include:

Polymer Composites: Incorporating the compound into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as improved adhesion or catalytic activity.

Nanoparticle Functionalization: Grafting derivatives onto the surface of nanoparticles (e.g., gold, silica) to create tailored materials for sensing, catalysis, or biomedical applications.

Fullerene Adducts: Creating new hybrid structures by forming adducts with fullerenes, which could lead to materials with novel electronic or photophysical properties.

Leveraging Machine Learning and AI for Accelerated Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of molecules like this compound. These computational tools can significantly accelerate the design-build-test-learn cycle in chemical research.

Future applications of AI and ML in this context include:

Predictive Modeling: Developing ML models to predict the properties of novel derivatives without the need for synthesis and physical testing. This includes predicting bioactivity, material properties (e.g., binding affinity in MOFs), and spectroscopic characteristics.

De Novo Design: Utilizing generative AI models to design new derivatives with optimized properties for specific applications. These models can explore vast chemical spaces to identify promising candidates that might be overlooked by human researchers.

Synthetic Route Prediction: Employing AI tools to identify the most efficient and sustainable synthetic pathways, retrosynthetically analyzing target molecules to suggest optimal reaction sequences and conditions.

AI/ML ApplicationObjectivePotential Impact
Quantitative Structure-Activity Relationship (QSAR)Predicting the biological or chemical activity of derivatives.Faster identification of lead compounds for various applications.
Generative Adversarial Networks (GANs)Designing novel molecular structures with desired properties.Discovery of innovative materials and functional molecules.
Natural Language Processing (NLP)Extracting insights from vast amounts of scientific literature.Accelerating hypothesis generation and experimental design.

Conclusion

Summary of Key Research Findings and Methodological Advances

Research into 1-(Bicyclo[2.2.1]heptan-1-yl)thiourea and its derivatives has primarily focused on their synthesis and application in organocatalysis. A key methodological advance has been the stereodivergent synthesis of chiral diamines derived from camphor (B46023), which serve as crucial precursors. nih.govsemanticscholar.org These synthetic routes allow for the preparation of regioisomeric 1,2-diamines where a primary amino group is strategically placed at the bridgehead C-1 position of the bicyclo[2.2.1]heptane skeleton. nih.govsemanticscholar.org

The synthesis of the target thiourea (B124793) compounds is achieved by reacting these primary amines with various isothiocyanates, such as 3,5-bis(trifluoromethyl)phenyl isothiocyanate, in solvents like diethyl ether at room temperature. nih.govmdpi.com This straightforward procedure has yielded a range of novel, noncovalent, bifunctional thiourea organocatalysts in good yields (up to 85%). nih.govmdpi.com These newly synthesized compounds have been thoroughly characterized using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy. nih.gov

The primary research finding is the successful application of these camphor-derived thioureas as organocatalysts in asymmetric synthesis. Specifically, they have been evaluated in the conjugate addition (Michael reaction) of 1,3-dicarbonyl compounds to trans-β-nitrostyrene. nih.govsemanticscholar.org While some regioisomers of the catalysts resulted in low enantioselectivity, others demonstrated moderate to good results, highlighting the importance of the catalyst's specific stereochemistry. nih.govsemanticscholar.org For instance, an endo-1,3-diamine derived catalyst achieved an enantiomeric ratio of 91.5:8.5 in the reaction with acetylacetone. nih.govsemanticscholar.org These findings underscore the potential of the rigid bicyclic scaffold in creating a chiral environment for stereoselective transformations.

Table 1: Physicochemical Properties of Selected this compound Derivatives Data sourced from literature. nih.govmdpi.com

Compound NameYield (%)Melting Point (°C)Optical Rotation [α]D²⁰ (c, Solvent)Molecular Formula
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R,4R)-7,7-dimethyl-2-(pyrrolidin-1-yl)-bicyclo[2.2.1]heptan-1-yl)thiourea77123–126-13.3 (0.32, CH₂Cl₂)C₂₂H₂₈F₆N₃S
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S,4R)-7,7-dimethyl-2-(pyrrolidin-1-yl)-bicyclo[2.2.1]heptan-1-yl)thiourea7589–99-22.7 (0.41, CH₂Cl₂)C₂₂H₂₈F₆N₃S

Broader Significance of this compound in Chemical Sciences

The broader significance of this compound and its analogues in the chemical sciences lies in their contribution to the field of asymmetric organocatalysis. These molecules function as bifunctional catalysts, a class of catalysts that can activate both the nucleophile and the electrophile simultaneously. mdpi.com The thiourea moiety acts as a double hydrogen-bond donor, which activates the electrophilic partner (e.g., trans-β-nitrostyrene) and stabilizes the transition state. mdpi.com Concurrently, a basic functional group elsewhere on the scaffold, such as a tertiary amine, can deprotonate the nucleophilic partner (e.g., a 1,3-dicarbonyl compound), increasing its reactivity. nih.govmdpi.com

The use of the bicyclo[2.2.1]heptane (norbornane) framework is particularly significant. This rigid, conformationally constrained scaffold, especially when derived from the chiral pool like camphor, provides a well-defined three-dimensional structure. nih.govuochb.cz This structural rigidity is crucial for effectively transmitting chiral information from the catalyst to the substrates, thereby inducing enantioselectivity in the product. The substitution at the bridgehead C-1 position is a key feature, as it creates a unique and sterically demanding chiral environment around the catalytic active sites. nih.gov

The development of these organocatalysts is part of a larger movement in chemistry towards more sustainable and environmentally friendly synthetic methods. By avoiding the use of toxic and expensive heavy metals often found in traditional catalysts, organocatalysis offers a greener alternative for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. Therefore, research into compounds like this compound expands the toolkit of synthetic chemists, enabling the efficient and stereoselective construction of complex molecular architectures. nih.gov

Concluding Remarks and Outlook for Future Research Trajectories

Future research in this area is poised to follow several promising trajectories. A primary avenue for exploration is the expansion of the catalyst library by utilizing a broader array of bicyclo[2.2.1]heptane-based amines and functionalized isothiocyanates. This would allow for a more detailed investigation of structure-activity relationships, potentially leading to the development of catalysts with superior enantioselectivity and broader substrate scope.

Furthermore, the application of these catalysts could be extended to a wider range of asymmetric transformations beyond the Michael addition, including Mannich reactions, aldol (B89426) reactions, and Diels-Alder reactions. The unique steric and electronic properties of the bridgehead-substituted bicyclic framework may offer distinct advantages in these contexts.

Finally, considering that other derivatives of the bicyclo[2.2.1]heptane core have shown promise as inhibitors of enzymes like soluble epoxide hydrolase mdpi.comresearchgate.netresearchgate.netnih.gov, a future research direction could involve screening this compound compounds for biological activity. This interdisciplinary approach could uncover novel applications for this compound class in medicinal chemistry, adding another dimension to their established significance in synthetic chemistry.

Q & A

Basic: What synthetic methodologies are established for preparing 1-(Bicyclo[2.2.1]heptan-1-yl)thiourea derivatives?

Answer:
The compound is synthesized via nucleophilic addition of bicyclo[2.2.1]heptane-derived amines to isothiocyanates. For example:

  • Step 1: React camphor-derived diamines (e.g., diamine22a) with 1-isothiocyanatoadamantane in anhydrous Et₂O.
  • Step 2: Purify via column chromatography (CC) using hexane/ethyl acetate gradients.
  • Step 3: Confirm structure via ¹H/¹³C-NMR and EI-HRMS (e.g., compound 58: m.p. 144–145°C, HRMS error <0.1 ppm) .
    Variants with trifluoromethyl substituents (e.g., compounds 59–61) follow similar protocols but require strict anhydrous conditions to avoid side reactions .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Key techniques include:

  • ¹H/¹³C-NMR: Assign peaks for thiourea NH (δ ~9–11 ppm) and bicycloheptane protons (δ 1.2–3.5 ppm). Steric crowding in the bicyclic system causes distinct splitting patterns .
  • HR-MS: Verify molecular ion ([M]⁺) and fragmentation pathways (e.g., compound 2: C₂₉H₂₀NO₄S, Δm/z = 0.0001) .
  • X-ray crystallography: Resolve stereochemistry (e.g., ferrocene-thiourea derivatives in show planar thiourea cores and non-covalent interactions) .

Advanced: How do stereochemical variations in the bicyclo[2.2.1]heptane moiety influence catalytic activity?

Answer:

  • Diastereomeric effects: Compare compounds 59 (m.p. 53–57°C) and 60 (m.p. 53–55°C) with opposing stereochemistry at C2 and C4. Catalytic efficiency in asymmetric reactions (e.g., Michael additions) correlates with spatial orientation of the thiourea NH groups .
  • Enantioselective synthesis: Use chiral HPLC or enzymatic resolution to isolate enantiomers. Kinetic studies (e.g., kₑₙₜ vs. kᵣₐc) reveal steric hindrance effects on transition states .

Advanced: How can researchers resolve contradictions in reported bioactivity data for thiourea derivatives?

Answer:

  • Substituent analysis: Compare adamantyl (compound 58) vs. trifluoromethylphenyl (compound 59) derivatives. Electron-withdrawing groups (e.g., CF₃) enhance hydrogen-bonding acidity but reduce solubility, complicating bioactivity assays .
  • Experimental controls: Standardize solvent polarity (e.g., DMSO vs. CHCl₃) and pH to isolate electronic vs. steric contributions.
  • Computational modeling: DFT calculations (e.g., NBO charges) predict NH acidity trends and correlate with observed IC₅₀ values .

Methodological: How to design experiments probing hydrogen-bonding interactions in thiourea-mediated catalysis?

Answer:

  • IR spectroscopy: Monitor NH stretching frequencies (ν ~3200–3400 cm⁻¹). Lower ν indicates stronger H-bonding (e.g., CF₃-substituted thioureas show ν shifts of ~50 cm⁻¹) .
  • X-ray crystallography: Resolve H-bonding networks (e.g., thiourea-sulfonate interactions in ) .
  • Competitive inhibition assays: Introduce H-bond competitors (e.g., DMSO) and measure rate changes in catalytic cycles .

Safety: What precautions are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential irritancy .
  • Ventilation: Use fume hoods for synthesis steps involving volatile isothiocyanates (e.g., 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene) .
  • Spill management: Neutralize with 10% NaOH and adsorb with vermiculite. Emergency contact: 1-352-323-3500 .

Basic: What analytical techniques differentiate regioisomers in thiourea derivatives?

Answer:

  • NOESY NMR: Identify spatial proximity between bicycloheptane protons and thiourea NH.
  • LC-MS/MS: Fragment ions (e.g., [C₁₉H₁₁NO₂S]⁺ at m/z 317) distinguish regioisomers with identical molecular weights .

Advanced: How to optimize reaction conditions for scale-up without compromising enantiopurity?

Answer:

  • Solvent screening: Replace Et₂O with MeCN or toluene for higher boiling points and improved solubility.
  • Catalyst loading: Reduce from 10 mol% to 2–5 mol% while maintaining >90% ee via DOE (Design of Experiments) .
  • In-line analytics: Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

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